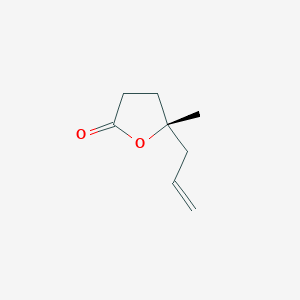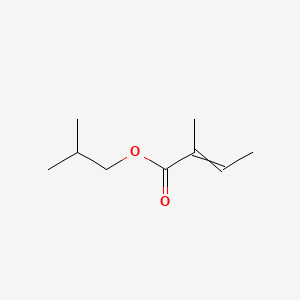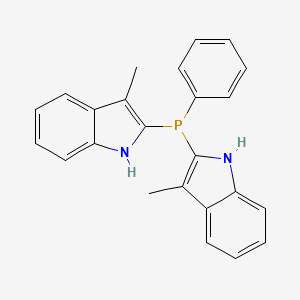![molecular formula C42H33NO2SSn2 B15158422 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine CAS No. 656260-37-6](/img/structure/B15158422.png)
3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine is an organotin compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of triphenylstannyl groups attached to a pyridine ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine typically involves the reaction of pyridine derivatives with triphenyltin chloride. A common method includes dissolving the pyridine derivative in a solvent such as methanol, followed by the addition of sodium ethoxide. Triphenyltin chloride is then introduced, and the reaction mixture is stirred at room temperature for several hours. The product is isolated by filtration and recrystallization from methanol, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can lead to the formation of organotin hydrides.
Substitution: The triphenylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s organotin moiety has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It serves as a catalyst or additive in polymer modification and functionalization processes.
Mécanisme D'action
The mechanism by which 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine exerts its effects involves the interaction of the triphenylstannyl groups with molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The exact molecular pathways depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin chloride: A precursor used in the synthesis of 3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine.
Triphenyltin hydride: Another organotin compound with similar structural features.
Triphenyltin oxide: An oxidation product of triphenyltin derivatives.
Uniqueness
This compound is unique due to the presence of both triphenylstannyl and pyridine moieties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
656260-37-6 |
|---|---|
Formule moléculaire |
C42H33NO2SSn2 |
Poids moléculaire |
853.2 g/mol |
Nom IUPAC |
triphenylstannyl 2-triphenylstannylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2S.6C6H5.2Sn/c8-6(9)4-2-1-3-7-5(4)10;6*1-2-4-6-5-3-1;;/h1-3H,(H,7,10)(H,8,9);6*1-5H;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
SXVMQQYTUIOVGG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(N=CC=C4)S[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)






![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)

![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
